Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide
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Overview
Description
Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, where the thiophene ring is fully saturated and substituted with a heptyloxy group at the 3-position and a dioxide group at the 1,1-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrothiophene, which is then subjected to oxidation to introduce the dioxide group.
Substitution Reaction: The heptyloxy group is introduced at the 3-position through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide group.
Substitution: The heptyloxy group can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene 1,1-dioxide: A simpler analog without the heptyloxy group.
3-Hydroxytetrahydrothiophene 1,1-dioxide: Contains a hydroxyl group instead of a heptyloxy group.
Uniqueness
Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
321580-90-9 |
---|---|
Molecular Formula |
C11H22O3S |
Molecular Weight |
234.36 g/mol |
IUPAC Name |
3-heptoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C11H22O3S/c1-2-3-4-5-6-8-14-11-7-9-15(12,13)10-11/h11H,2-10H2,1H3 |
InChI Key |
PXFIJODNNVGWBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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